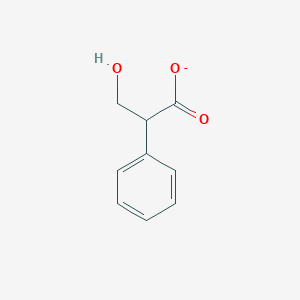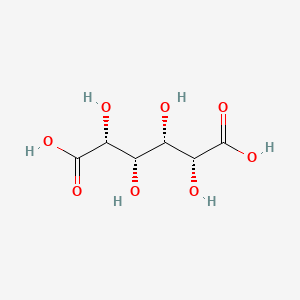
L-idaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-idaric acid is the D-enantiomer of idaric acid. It is a conjugate acid of a D-idarate(1-). It is an enantiomer of a L-idaric acid.
Wissenschaftliche Forschungsanwendungen
1. Environmental Applications
L-Idaric acid derivatives, such as poly(lactic acid-iminodiacetic acid) (P(LA-co-IDA)), are explored for environmental applications. P(LA-co-IDA) demonstrates potential as a sustained-release Pb2+ chelating agent, indicating its utility in treating lead poisoning or as a Pb2+ adsorbent in environmental contexts. The degradation rate of P(LA-co-IDA) can reach 70% in 4 weeks, with its IDA release rate mirroring the degradation trend, confirming its effective Pb2+ chelation performance (Lin et al., 2021).
2. Biomedical Applications
Iminodiacetic acid (IDA) derivatives, closely related to this compound, are utilized in biomedical research. These derivatives can act as ligands to form complexes with technetium, showing promise as hepatobiliary diagnostic agents. Studies on their biocompatibility reveal that IDA derivatives do not significantly alter overall clot formation and lysis potential at diagnostic concentrations and are non-toxic to red blood cells, highlighting their potential safety in medical applications (Markowicz-Piasecka et al., 2017).
3. Biotechnological Production
In biotechnology, the production of iminodiacetic acid (IDA) from iminodiacetonitrile using biocatalysis methods is a significant area of research. Strains like Alcaligenes faecalis ZJB-09133 have been identified for their capability to produce IDA efficiently, offering a novel synthesis route for this acid in the fine chemical industry. This biocatalysis approach demonstrates a conversion rate of 65.3% under optimal conditions, representing a promising method for industrial-scale production of IDA (Liu et al., 2011).
4. Analytical Chemistry Applications
In analytical chemistry, this compound derivatives like N-benzyl iminodiacetic acid have been developed as novel stationary phases for hydrophilic interaction liquid chromatography (HILIC). This tridentate zwitterionic stationary phase exhibits strong interactions with polar or charged compounds, making it highly effective for separating various polar substances, including organic acids, bases, and highly polar compounds like cephalosporins and carbapenems (Yin et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
L-Idaric acid, also known as Iduronic acid, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It plays a significant role in various biological processes. This article provides a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of this compound is α-L-idosiduronase, an enzyme that hydrolyzes iduronosidic linkages in the desulfated glycosaminoglycan dermatan . This interaction plays a crucial role in the biological activity of this compound.
Mode of Action
this compound acts as an inhibitor of α-L-idosiduronase . By inhibiting this enzyme, this compound prevents the breakdown of iduronosidic linkages in dermatan sulfate, a type of glycosaminoglycan. This interaction leads to changes in the structure and function of dermatan sulfate, affecting various biological processes.
Result of Action
The inhibition of α-L-idosiduronase by this compound leads to changes in the structure and function of dermatan sulfate . These changes can affect various biological processes, potentially leading to therapeutic effects. For example, alterations in dermatan sulfate could impact cell signaling pathways, potentially influencing cell growth and differentiation.
Biochemische Analyse
Biochemical Properties
L-Idaric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which catalyze oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which stabilize the transition states of the biochemical reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound can inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic functions. At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinases and aldolases, which play roles in glycolysis and gluconeogenesis. These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. This compound’s involvement in these pathways highlights its importance in maintaining metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be transported by glucose transporters due to its structural similarity to glucose. This transport mechanism ensures its proper localization and accumulation in target tissues, where it can exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it participates in energy metabolism. Its localization can influence its interactions with other biomolecules and its overall efficacy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of L-idaric acid can be achieved through a multi-step process involving the oxidation of a suitable starting material.", "Starting Materials": [ "D-glucose", "Sodium chlorite", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Oxidation of D-glucose with sodium chlorite and sodium hydroxide to form D-gluconic acid", "Step 2: Acidification of D-gluconic acid with hydrochloric acid to form D-gluconic acid lactone", "Step 3: Reduction of D-gluconic acid lactone with sodium borohydride to form D-gluconolactone", "Step 4: Acetylation of D-gluconolactone with acetic anhydride to form 1,6-anhydro-3,4-di-O-acetyl-D-gluconolactone", "Step 5: Reduction of 1,6-anhydro-3,4-di-O-acetyl-D-gluconolactone with sodium borohydride to form 1,6-anhydro-D-gluconolactone", "Step 6: Hydrolysis of 1,6-anhydro-D-gluconolactone with sodium carbonate to form L-idonic acid", "Step 7: Reduction of L-idonic acid with sodium borohydride to form L-idaric acid" ] } | |
CAS-Nummer |
80876-58-0 |
Molekularformel |
C6H10O8 |
Molekulargewicht |
210.14 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1 |
InChI-Schlüssel |
DSLZVSRJTYRBFB-MMPJQOAZSA-N |
Isomerische SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,4:3,5-di-O-methylene-L-idaric acid and how was its conformation determined?
A1: 2,4:3,5-Di-O-methylene-L-idaric acid (derived from L-idaric acid) possesses a unique cis-fused tetrahydro-[1,3]dioxino[5,4-d]-1,3-dioxin ring system. [] This complex structure was found to favor an "O-inside" conformation, as revealed by force-field calculations using Allinger's molecular mechanics program MM2p85. [] This computational finding was further corroborated by experimental evidence from 400-MHz 1H- and 100-MHz 13C NMR spectroscopy. []
Q2: How was 2,4:3,5-di-O-methylene-L-idaric acid utilized in polymer synthesis?
A2: The research demonstrated the successful synthesis of polycondensates using 2,4:3,5-di-O-methylene-L-idaric acid as a monomer. [] This involved homogeneous solution polymerization reactions where 2,4:3,5-di-O-methylene-L-idaric acid was reacted with either aromatic diols or aromatic diamines. [] This approach highlights the potential of this this compound derivative as a building block for novel polymeric materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)

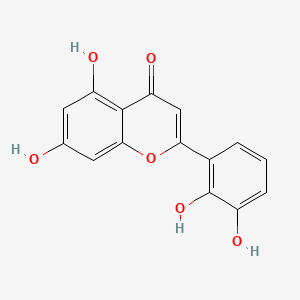
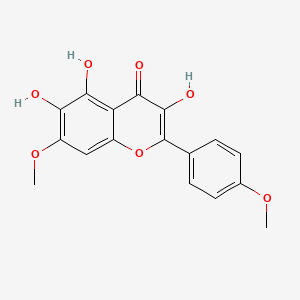

![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)
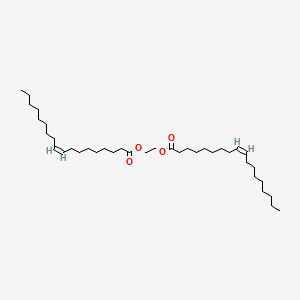
![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)


